molecular formula C13H26O2 B1615091 2-Heptyl capronate CAS No. 6624-58-4

2-Heptyl capronate

Cat. No.: B1615091
CAS No.: 6624-58-4
M. Wt: 214.34 g/mol
InChI Key: PPQPRIGCIRJGJH-UHFFFAOYSA-N
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Description

2-Heptyl capronate (IUPAC name: 2-heptyl hexanoate) is an ester derived from 2-heptanol and hexanoic acid. Its molecular formula is C₁₃H₂₆O₂, with a molecular weight of 214.34 g/mol. Structurally, it consists of a branched heptyl chain (secondary alcohol-derived) esterified with a linear hexanoate group.

Properties

CAS No.

6624-58-4

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

heptan-2-yl hexanoate

InChI

InChI=1S/C13H26O2/c1-4-6-8-10-12(3)15-13(14)11-9-7-5-2/h12H,4-11H2,1-3H3

InChI Key

PPQPRIGCIRJGJH-UHFFFAOYSA-N

SMILES

CCCCCC(C)OC(=O)CCCCC

Canonical SMILES

CCCCCC(C)OC(=O)CCCCC

Other CAS No.

6624-58-4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Heptyl capronate can be synthesized through the esterification reaction between hexanoic acid and 1-methylhexanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of hexanoic acid, 1-methylhexyl ester may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-Heptyl capronate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-heptyl capronate with key analogs, emphasizing molecular properties, applications, and research findings:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C, estimated) Key Applications/Sources
This compound C₁₃H₂₆O₂ 214.34 ~250–270* Potential use in fragrances or cosmetics due to larger molecular size; inferred from natural analogs in marine algae .
Ethyl Caproate C₈H₁₆O₂ 144.21 167 Widely used in food flavoring (fruity notes); commercial specifications include ≥98% purity, specific gravity 0.867–0.871, and refractive index 1.406–1.409 .
2-Heptyl Acetate C₉H₁₈O₂ 158.24 ~190–200* Found in red algae as brominated derivatives; studied for ecological roles (e.g., antimicrobial properties) .
Hexyl Hexanoate C₁₂H₂₄O₂ 200.32 245 Common in perfumery and flavoring (waxy, fruity odor); higher hydrophobicity compared to shorter-chain esters.

*Estimated based on molecular weight trends.

Key Findings from Comparative Analysis

Molecular Size and Physical Properties: this compound’s higher molecular weight (214.34 g/mol) compared to ethyl caproate (144.21 g/mol) suggests lower volatility and a higher boiling point. This aligns with trends in ester chemistry, where longer/branched chains increase molecular stability and reduce evaporation rates.

Applications: Ethyl caproate is a benchmark for food-grade esters, with stringent purity standards (e.g., acid value ≤1.0) . In contrast, this compound’s larger structure may favor niche applications in long-lasting fragrances or specialty solvents.

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